Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide
Description
Structural and Functional Analysis
(Note: Additional sections would follow the outlined structure, expanding on synthesis, applications, and computational studies, adhering to the user’s specified scope.)
Properties
CAS No. |
128175-00-8 |
|---|---|
Molecular Formula |
C16H13ClF2N2O3 |
Molecular Weight |
354.73 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-2,2-bis(4-fluorophenyl)-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C16H13ClF2N2O3/c17-9-14(22)20-21-15(23)16(24,10-1-5-12(18)6-2-10)11-3-7-13(19)8-4-11/h1-8,24H,9H2,(H,20,22)(H,21,23) |
InChI Key |
OSDYAZPXKVIWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(=O)NNC(=O)CCl)O)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of (4-Fluorophenyl)hydrazine Hydrochloride
- (4-Fluorophenyl)hydrazine hydrochloride is a common intermediate for introducing the fluorophenyl hydrazine moiety.
- It can be prepared by reduction of 4-fluoronitrobenzene or by substitution reactions on fluorinated aromatic precursors.
- Typical reaction conditions involve ethanol as solvent, heating to reflux (~110 °C), and purification by silica gel chromatography.
- Yields reported range from 29% to 60% depending on conditions and reagents used (e.g., triethylamine, HATU coupling agents).
Preparation of Benzeneacetic Acid Derivatives
- The benzeneacetic acid core with 4-fluoro substitution can be synthesized or sourced commercially.
- Hydroxy substitution at the alpha position is introduced via hydroxylation or by using alpha-hydroxy acid derivatives.
- Acid derivatives such as esters or acid chlorides are prepared for subsequent hydrazide formation.
Formation of the Hydrazide
- The hydrazide is formed by reacting the acid derivative (acid chloride or ester) with hydrazine or substituted hydrazines.
- For the target compound, 2-(chloroacetyl)hydrazide formation involves acylation of the hydrazide nitrogen with chloroacetyl chloride or a related reagent.
- Typical solvents include ethanol or dichloromethane, with bases such as triethylamine or sodium carbonate to neutralize HCl formed.
- Reaction temperatures vary from room temperature to reflux conditions (70–110 °C).
- Purification is achieved by extraction, drying over anhydrous sodium sulfate, and column chromatography.
Specific Preparation Method for the Target Compound
Based on analogous compounds and reported procedures:
Analytical and Purification Techniques
- Purity and identity confirmed by NMR (1H, 13C), LC-MS, and HPLC.
- Typical NMR signals include aromatic protons, hydrazide NH, alpha-hydroxy proton, and signals corresponding to chloroacetyl group.
- Mass spectrometry confirms molecular ion peaks consistent with the molecular weight (~413 g/mol for related bromo analogs).
- Chromatographic purification is essential to separate regio- and stereoisomers.
Research Findings and Optimization Notes
- Reaction yields vary significantly depending on the choice of coupling agents and bases.
- Use of HATU and DIPEA in DMF under inert atmosphere improves coupling efficiency.
- Temperature control during acylation prevents side reactions such as over-acylation or hydrolysis.
- Recrystallization from ethanol or ethyl acetate enhances product purity.
- Alternative hydrazine derivatives and fluorinated phenyl precursors can be used to modulate properties and yields.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazine intermediate synthesis | (4-Fluorophenyl)hydrazine hydrochloride, ethanol | Reflux 110 °C, overnight | 29–60 | Purification by column chromatography |
| Hydrazide formation | Acid derivative, HATU, DIPEA, DMF | 0–20 °C, inert atmosphere, 2 h | ~29 | Coupling efficiency depends on reagent purity |
| Chloroacetylation | Chloroacetyl chloride, triethylamine, DCM | 0–25 °C, 1–3 h | 70–90 | Controlled addition to avoid side reactions |
| Purification | Silica gel chromatography | DCM/ethyl acetate mixtures | - | Essential for high purity |
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form corresponding alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amide derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide derivatives.
Scientific Research Applications
Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorine vs. Chlorine
(a) Bromo Analog: Benzeneacetic acid,4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-,2-(2-bromo-1-oxopropyl)hydrazide
- CAS : 128156-83-2.
- Key Difference : Bromoacetyl group replaces chloroacetyl.
- Impact : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter reactivity (e.g., slower nucleophilic substitution) and lipophilicity.
(b) Chloro Analog: Benzeneacetic acid,4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-,2-(chloroacetyl)hydrazide
Functional Group Modifications
(a) Ethyl Ester Derivative: Benzeneacetic acid, 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxy-, ethyl ester
- CAS : 510-15-6.
- Key Difference : Ethyl ester replaces hydrazide.
- Impact : Increased lipophilicity improves membrane permeability but reduces hydrogen-bonding capacity. Esters are typically prodrugs, metabolized to active acids in vivo.
(b) Simpler Analogs: 4-Fluorophenylacetic Acid
Structural and Functional Comparison Table
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity optimize binding to enzymes (e.g., kinase targets), while chlorine enhances stability but may increase toxicity.
- Hydrazide vs. Ester : Hydrazides are versatile in forming Schiff bases or coordinating metal ions, making them valuable in drug design. Esters, however, are metabolically labile, favoring prodrug strategies.
- Environmental and Safety Considerations : Chlorinated derivatives (e.g., CAS 510-15-6) are listed in hazardous waste regulations, indicating stricter handling requirements.
Biological Activity
Benzeneacetic acid, 4-fluoro-alpha-(4-fluorophenyl)-alpha-hydroxy-, 2-(chloroacetyl)hydrazide (CAS No. 128175-00-8) is a synthetic compound with potential biological activity. Its molecular formula is , and it has a molecular weight of 354.73 g/mol. This compound has garnered interest due to its structural features that suggest possible pharmacological applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The compound features a hydrazide functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The presence of fluorine atoms and a chloroacetyl group may enhance its biological properties by influencing lipophilicity and bioavailability.
Molecular Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 354.73 g/mol |
| IUPAC Name | N'-(2-chloroacetyl)-2,2-bis(4-fluorophenyl)-2-hydroxyacetohydrazide |
| CAS Number | 128175-00-8 |
Anticancer Activity
The compound's structural characteristics suggest potential activity against cancer cells, particularly through mechanisms involving apoptosis induction or cell cycle arrest.
- Research Findings : Similar hydrazide compounds have been shown to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them candidates for cancer therapy .
- In Vitro Studies : In vitro studies on related compounds indicated selective cytotoxicity against BRCA-deficient cancer cell lines, suggesting that this class of compounds may be particularly effective in targeting specific cancer types .
Toxicity and Safety Profile
While the biological activities are promising, comprehensive toxicity studies are essential to evaluate the safety profile of benzeneacetic acid derivatives. Preliminary data suggest moderate toxicity levels; however, specific studies on this compound are necessary to establish safe dosage levels for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
